molecular formula C14H11ClN2O3 B7817953 4-chloro-N'-(4-hydroxybenzoyl)benzohydrazide

4-chloro-N'-(4-hydroxybenzoyl)benzohydrazide

Cat. No.: B7817953
M. Wt: 290.70 g/mol
InChI Key: IIFUPYSKZKAHIK-UHFFFAOYSA-N
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Description

4-Chloro-N'-(4-hydroxybenzoyl)benzohydrazide is a hydrazide derivative featuring a 4-chlorobenzoyl group and a 4-hydroxybenzoyl substituent. These derivatives are synthesized to explore their biological activities, including antimicrobial, anti-leishmanial, and antioxidant properties, as well as their structural and physicochemical characteristics .

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-4-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(18)8-4-10/h1-8,18H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFUPYSKZKAHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-hydroxybenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours, resulting in the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-hydroxybenzoyl)benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Substituents on the benzylidene ring significantly influence molecular geometry, hydrogen bonding, and packing. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula M.P. (°C) Yield (%) Key Spectral Data (FTIR/NMR) Crystallographic Data (Space Group)
4-Chloro-N′-(4-hydroxy-3-nitrobenzylidene) 4-OH, 3-NO₂ C₁₄H₁₀ClN₃O₄ - - C=O (1643 cm⁻¹), C=N (1585 cm⁻¹) Monoclinic, P2₁/c (a=23.257 Å)
4-Chloro-N′-(4-hydroxy-3-methoxybenzylidene) 4-OH, 3-OCH₃ C₁₅H₁₃ClN₂O₃ - - C=O (1643 cm⁻¹), C=N (1585 cm⁻¹) Monoclinic, P2₁/c (a=8.103 Å)
4-Chloro-N’-(3,4-dimethoxybenzylidene) (S1) 3,4-(OCH₃)₂ C₁₆H₁₅ClN₂O₃ - - C=O (1640 cm⁻¹), C=N (1590 cm⁻¹) Not reported
4-Chloro-N’-(2,6-dichlorobenzylidene) (4CNB) 2,6-Cl₂ C₁₄H₉Cl₃N₂O - - Molecular weight: 309.1 g/mol Not reported
4-Chloro-N’-(4-hydroxy-3,5-dimethoxy) (7c) 4-OH, 3,5-(OCH₃)₂ C₁₆H₁₅ClN₂O₄ 219–221 40.76 N-H (3168 cm⁻¹), C=O (1643 cm⁻¹), ¹H NMR: δ 3.92 (s, 6H, OCH₃) Not reported

Key Observations :

  • Substituent Effects : Bulky groups (e.g., 3,5-dimethoxy in 7c ) reduce synthetic yields (40.76%) compared to simpler analogs .
  • Crystallography: Nitro substituents (e.g., 3-NO₂) increase unit cell dimensions (a=23.257 Å) compared to methoxy analogs (a=8.103 Å), suggesting steric and electronic effects on packing .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-OH) form extensive intermolecular networks, enhancing thermal stability .

Key Observations :

  • Anti-Leishmanial Activity : Methoxy substituents (IC₅₀ = 24.2 µM) slightly reduce potency compared to unsubstituted analogs .
  • Antimicrobial Activity : Dichloro (4CNB) and 4-chloro (S4) derivatives exhibit enhanced activity due to increased lipophilicity and electron-withdrawing effects .
  • Antioxidant Activity : Electron-donating groups (e.g., methoxy) improve radical scavenging, likely via hydrogen atom donation .

Spectroscopic and Crystallographic Insights

  • FTIR : All analogs show C=O (1640–1643 cm⁻¹) and C=N (1585–1590 cm⁻¹) stretches, confirming hydrazone formation .
  • ¹H NMR : Methoxy protons resonate at δ 3.92 ppm in 7c , while aromatic protons in nitro derivatives show downfield shifts due to electron withdrawal .
  • Crystal Packing : Zig-zag chains in 4-hydroxy-3-methoxy derivatives are stabilized by N–H···O hydrogen bonds, whereas nitro groups induce π-π stacking .

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